2-hydroxy-N-(3-methoxyphenyl)acetamide
Description
2-Hydroxy-N-(3-methoxyphenyl)acetamide is an acetamide derivative featuring a hydroxyl group at the 2-position of the acetamide backbone and a 3-methoxyphenyl substituent on the nitrogen atom. This compound is of interest due to its structural features, which balance lipophilicity (via the methoxy group) and hydrogen-bonding capacity (via the hydroxyl group).
Properties
IUPAC Name |
2-hydroxy-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(5-8)10-9(12)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVWVFFEVSIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-N-(3-methoxyphenyl)acetamide can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-N-(3-methoxyphenyl)acetamide.
Reduction: Formation of 2-amino-N-(3-methoxyphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a candidate for drug development due to its potential therapeutic applications in treating inflammation and pain management. Its unique structural features, which include a hydroxyl group and methoxy-substituted aromatic ring, suggest that it may interact favorably with biological macromolecules, such as proteins and enzymes, enhancing its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-hydroxy-N-(3-methoxyphenyl)acetamide. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- Cell Line Testing : The compound was tested against several human tumor cell lines, showing mean growth inhibition rates that suggest it may be effective in reducing tumor proliferation .
- Mechanistic Insights : The compound's structure allows it to interfere with key cellular processes involved in cancer cell survival and proliferation, such as apoptosis induction and cell cycle arrest.
The biological activity of 2-hydroxy-N-(3-methoxyphenyl)acetamide can be categorized into several areas:
Antimicrobial Activity
Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising efficacy.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes linked to disease progression. For instance:
- Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-hydroxy-N-(3-methoxyphenyl)acetamide is crucial for optimizing its therapeutic effects. Variations in its chemical structure can significantly influence its biological activity:
- Modifications to the methoxy group or hydroxyl positioning can enhance binding affinity to target receptors or improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the phenyl ring significantly influences solubility, melting points, and bioavailability. Key comparisons include:
Table 1: Physicochemical Properties of Selected Acetamide Derivatives
Key Observations :
- Hydroxyl vs. Methoxy : The 2-hydroxy-N-(2-hydroxyphenyl) analog (167.16 Da) is more polar and likely more water-soluble than the 3-methoxy derivative due to additional H-bonding capacity .
- Methoxy vs.
- Chloro Substituents : The 2-chloro-N-(3-methylphenyl)acetamide (183.63 Da) exhibits low solubility, attributed to the electron-withdrawing Cl atom, which reduces polarity .
Kinase Inhibition and Anticancer Activity
- N-(3-Methoxyphenyl)acetamide Derivatives : Compounds such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide () demonstrated tyrosine kinase inhibition and cytotoxicity against cancer cells, suggesting that the 3-methoxy group may optimize steric interactions with kinase active sites .
- Indole-Containing Analogs : Derivatives like 2-hydroxy-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide (1c) showed cytotoxic activity, highlighting the role of aromatic heterocycles in enhancing bioactivity .
Metabolic Stability and Receptor Modulation
- Melatonergic Ligands: UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) exhibited improved metabolic stability compared to hydroxylated analogs, likely due to reduced oxidative metabolism of the methoxy group .
- Metabolites : 2-Hydroxy-N-(2-hydroxyphenyl)acetamide () is a fungal metabolite of HBOA, indicating that hydroxylated analogs may undergo rapid biotransformation, whereas methoxy groups resist such pathways .
Structural and Conformational Insights
- Crystal Packing : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs. This highlights how substituent electronic properties influence molecular packing .
- Hydrogen Bonding : Hydroxylated analogs (e.g., 2-hydroxy-N-(2-hydroxyphenyl)acetamide) form intermolecular H-bonds, enhancing crystalline stability, whereas methoxy derivatives rely on weaker van der Waals interactions .
Biological Activity
2-Hydroxy-N-(3-methoxyphenyl)acetamide, also known as 3-methoxy-2-hydroxyacetanilide, is an organic compound with the molecular formula C9H11NO3. This compound has garnered attention in recent research for its potential biological activities , particularly its antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H11NO3
- IUPAC Name : 2-hydroxy-N-(3-methoxyphenyl)acetamide
- CAS Number : 77775-78-1
Synthesis
The synthesis of 2-hydroxy-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with glyoxylic acid under acidic conditions, often utilizing hydrochloric acid as a catalyst. This process can be optimized for industrial production by controlling reaction parameters such as temperature and pH to maximize yield and purity.
Antimicrobial Activity
Recent studies have indicated that 2-hydroxy-N-(3-methoxyphenyl)acetamide exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.0048 mg/mL | |
| Staphylococcus aureus | 0.0195 mg/mL | |
| Bacillus subtilis | 0.0098 mg/mL | |
| Candida albicans | 0.039 mg/mL |
The compound demonstrated varying degrees of effectiveness against these microorganisms, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Activity
In addition to its antimicrobial effects, 2-hydroxy-N-(3-methoxyphenyl)acetamide has shown promise in anti-inflammatory applications. Its mechanism is believed to involve the modulation of inflammatory pathways, potentially through the inhibition of specific enzymes or receptors involved in inflammation.
The exact mechanisms through which 2-hydroxy-N-(3-methoxyphenyl)acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets, inhibiting enzymes related to inflammation and microbial growth. This interaction could lead to a reduction in pro-inflammatory cytokines and other mediators involved in inflammatory responses .
Case Studies
A notable study evaluated the compound's effectiveness against HCT-116 colon carcinoma cells using the MTT assay. The results indicated that derivatives of similar structures exhibited antiproliferative activity, suggesting that modifications to the phenyl ring could enhance biological activity .
Table 2: Antiproliferative Activity Against HCT-116 Cells
This comparison underscores the potential for further development of derivatives based on the structure of 2-hydroxy-N-(3-methoxyphenyl)acetamide for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-hydroxy-N-(3-methoxyphenyl)acetamide, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves multi-step organic reactions. A mild, eco-friendly one-pot method (e.g., substituting 2-chloroacetamide precursors with hydroxyl groups under alkaline conditions) has been reported, achieving yields up to 90% . Traditional routes may require constructing the acetamide backbone via coupling reactions between 3-methoxyaniline and hydroxyacetic acid derivatives, followed by purification via column chromatography. Key considerations include solvent choice (e.g., ethanol or acetonitrile), temperature control (60–80°C), and catalysts like triethylamine to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing 2-hydroxy-N-(3-methoxyphenyl)acetamide, and how are they applied?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydroxy and methoxyphenyl groups, with characteristic peaks at δ 4.13 (s, 2H) for the hydroxyacetamide moiety and δ 3.75–3.80 (s, 3H) for the methoxy group . Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 195.1 [M+H]⁺). X-ray crystallography using SHELX software can resolve crystal structures, though this requires high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 2-hydroxy-N-(3-methoxyphenyl)acetamide derivatives?
- Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) may arise from structural analogs or impurities. Methodological solutions include:
- Purity validation : Use HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .
- Target-specific assays : Employ enzyme-linked immunosorbent assays (ELISAs) or molecular docking (e.g., AutoDock Vina) to identify interactions with specific targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .
- Comparative studies : Benchmark against known standards (e.g., phenacetamide for analgesic activity) to contextualize results .
Q. What strategies optimize the reaction conditions for synthesizing 2-hydroxy-N-(3-methoxyphenyl)acetamide derivatives with enhanced bioactivity?
- Answer : Reaction optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Catalyst screening : Pd/C or nano-catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for introducing substituents .
- Green chemistry approaches : Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves yields by 15–20% .
Q. How do structural modifications to the hydroxyacetamide moiety influence the compound’s pharmacokinetic properties?
- Answer : The hydroxy group’s position and hydrogen-bonding capacity critically affect solubility and metabolic stability. For example:
- LogP modulation : Introducing electron-withdrawing groups (e.g., -NO₂) reduces lipophilicity, enhancing aqueous solubility but potentially decreasing membrane permeability .
- Metabolic resistance : Methylation of the hydroxy group (to methoxy) slows hepatic glucuronidation, prolonging half-life in vitro .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) combined with LC-MS/MS identify hydrolytic degradation pathways .
Methodological Guidance for Data Interpretation
Q. What computational tools are recommended for predicting the interaction of 2-hydroxy-N-(3-methoxyphenyl)acetamide with biological targets?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reactive sites . Molecular dynamics simulations (GROMACS) predict binding affinities to proteins like COX-2, while pharmacophore mapping (MOE software) identifies critical functional groups for activity .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Answer : Cross-validate using orthogonal methods:
- In vitro assays : Measure IC₅₀ values against predicted targets (e.g., microbial growth inhibition).
- Structural analogs : Compare activities of derivatives (e.g., 3-methoxy vs. 4-methoxy isomers) to validate SAR hypotheses .
- Crystallography : Resolve ligand-protein co-crystals to confirm binding modes inferred from docking .
Tables for Key Data
Table 1 : Comparative Synthesis Methods for 2-Hydroxy-N-(3-methoxyphenyl)acetamide
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| One-pot hydrolysis | 90 | 98 | NaOH, H₂O/EtOH, 70°C, 4h | |
| Multi-step coupling | 65 | 95 | DMF, EDC/HOBt, 24h, RT | |
| Microwave-assisted | 85 | 97 | 100 W, 80°C, 0.5h |
Table 2 : Biological Activities of Structural Analogs
| Compound | Activity (IC₅₀, μM) | Target | Reference |
|---|---|---|---|
| N-(3-methoxyphenyl)acetamide | 12.4 (Analgesic) | COX-2 | |
| 2-Hydroxy-N-(4-methoxyphenyl)acetamide | 28.9 (Antimicrobial) | E. coli DNA gyrase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
